molecular formula C17H20N8O4 B109509 Bisdionina C CAS No. 74857-22-0

Bisdionina C

Número de catálogo: B109509
Número CAS: 74857-22-0
Peso molecular: 400.4 g/mol
Clave InChI: KEPIKAFUZRKZMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bisdionin C es un compuesto sintético conocido por sus potentes efectos inhibitorios sobre las quitinasas, específicamente la quitinasa ácida de mamíferos y la quitotriosidasa. Estas enzimas participan en la hidrólisis de la quitina, un polisacárido que se encuentra en los exoesqueletos de los artrópodos y las paredes celulares de los hongos.

Aplicaciones Científicas De Investigación

2.1. Fungal Infections

Bisdionin C has shown promise in enhancing neutrophil activity against fungal pathogens such as Candida albicans. In vitro studies demonstrate that treatment with bisdionin C significantly increases the killing efficiency of neutrophils against Candida hyphae compared to untreated controls .

  • Case Study : In experiments where neutrophils were primed and exposed to Candida hyphae, bisdionin C treatment resulted in a 39.5% increase in neutrophil killing efficacy (from 39.5% to 65.7% viability of Candida) .

2.2. Asthma Treatment

The compound's inhibition of chitinases like AMCase (acidic mammalian chitinase) suggests its potential role in treating allergic asthma. Elevated levels of AMCase have been linked to asthma progression, making bisdionin C a candidate for therapeutic intervention.

  • Inhibition Data : Bisdionin C shows an IC50 value of 3.4 μM against AMCase, indicating its potential utility in reducing chitinase activity associated with asthma exacerbations .

Structural Insights and Drug Design

The design of bisdionin C was guided by structural data from crystallography studies, which revealed how the compound interacts with the active site of chitinases. The binding mode involves extensive hydrogen-bonding interactions and π-π stacking with conserved tryptophan residues in the enzyme's active site .

  • Table 1: Inhibition Potency of Bisdionins Against Chitinases
CompoundIC50 (μM)Target Enzyme
Bisdionin B4.8 ± 1.4AfChiB1
Bisdionin C0.20 ± 0.01AfChiB1
Bisdionin D9.0 ± 2.0AfChiB1
Bisdionin E5.7 ± 0.8AfChiA1

Potential as a Research Tool

Bisdionin C is not only significant for therapeutic applications but also serves as a chemical tool for dissecting the roles of different chitinases in biological systems. Its specificity for bacterial-type over plant-type chitinases allows researchers to explore the distinct functions these enzymes play in various organisms .

Mecanismo De Acción

Bisdionin C ejerce sus efectos uniéndose al sitio activo de las quitinasas, interactuando específicamente con residuos de triptófano conservados y formando enlaces de hidrógeno con la maquinaria catalítica. Esta unión evita que la enzima hidrolice la quitina, inhibiendo así su actividad. Los objetivos moleculares de Bisdionin C incluyen la quitinasa ácida de mamíferos y la quitotriosidasa, así como las quitinasas bacterianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Bisdionin C se sintetiza a través de una serie de reacciones químicas que involucran la formación de un complejo inhibidor de la quitinasa. La ruta sintética suele comenzar con la preparación de un andamio de dicafeína, que luego se modifica para introducir grupos funcionales específicos que mejoran su actividad inhibitoria. Los pasos clave en la síntesis incluyen:

Métodos de Producción Industrial

La producción industrial de Bisdionin C implica ampliar la ruta sintética para producir el compuesto en cantidades mayores. Este proceso requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El compuesto se suele producir en forma de polvo y se almacena a bajas temperaturas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Bisdionin C principalmente experimenta reacciones de inhibición con las quitinasas. Forma un complejo con la enzima, impidiendo que hidrolice la quitina. El compuesto no experimenta reacciones significativas de oxidación, reducción o sustitución en condiciones normales .

Reactivos y Condiciones Comunes

La síntesis de Bisdionin C involucra reactivos como derivados de cafeína, compuestos aromáticos y disolventes como el dimetilsulfóxido. Las reacciones se suelen llevar a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado .

Principales Productos Formados

El principal producto formado a partir de la síntesis de Bisdionin C es el complejo inhibidor de la quitinasa. Este complejo es muy estable y exhibe una potente actividad inhibitoria contra las quitinasas .

Actividad Biológica

Bisdionin C is a rationally designed compound that has emerged as a potent inhibitor of chitinases, specifically targeting the glycoside hydrolase family 18 (GH18) enzymes. This article delves into the biological activity of bisdionin C, highlighting its mechanism of action, efficacy in various models, and potential therapeutic applications.

Overview of Bisdionin C

Bisdionin C is characterized by its submicromolar inhibitory potency against bacterial-type chitinases, making it a valuable chemical tool for studying the roles of these enzymes in various biological processes. The compound is designed to possess favorable drug-like properties, including adequate synthetic accessibility and a favorable pharmacokinetic profile. Its molecular structure allows for effective binding to the active sites of target enzymes, which is crucial for its inhibitory activity.

The binding affinity and inhibition mechanism of bisdionin C have been elucidated through crystallographic studies. It interacts with conserved tryptophan residues in the active site of chitinases, forming extensive hydrogen bonds that stabilize the complex. This interaction is critical for its selectivity towards bacterial-type chitinases over plant-type enzymes, which lack the necessary binding sites.

Inhibition Potency

Bisdionin C exhibits remarkable inhibitory effects against various chitinases, as summarized in Table 1 below:

Chitinase IC50 (µM) Selectivity
Human AMCase3.4Moderate
Human Chitotriosidase5.0Moderate
AfChiB10.25High
AfChiA1>100None

In Vivo Studies

Research has demonstrated the efficacy of bisdionin C in vivo, particularly in models of allergic inflammation. For instance, treatment with bisdionin C significantly reduced eosinophil recruitment in murine models challenged with allergens. This effect correlates with improved ventilatory function and reduced tissue remodeling associated with asthma-like symptoms.

Case Study: Allergic Inflammation Model

In a controlled study involving ovalbumin-sensitized mice, bisdionin C was administered at varying doses. The results indicated:

  • Reduction in Eosinophils : A significant decrease in eosinophil counts was observed in bronchoalveolar lavage fluid (BALF) following treatment.
  • Cytokine Profile Alteration : Changes in cytokine levels were noted, suggesting that bisdionin C influences immune responses associated with allergic reactions.

Comparative Studies with Other Inhibitors

Bisdionin C's efficacy was compared with other known chitinase inhibitors such as bisdionin F and allosamidin. While allosamidin showed broader inhibition across different chitinase types, bisdionin C's specificity for bacterial-type chitinases positions it as a more targeted therapeutic option.

Future Directions

The specificity and potency of bisdionin C suggest its potential as a lead compound for developing new therapies aimed at treating conditions linked to chitinase activity, such as asthma and other allergic diseases. Ongoing research is focused on optimizing its pharmacological properties and exploring its effects in more complex biological systems.

Propiedades

IUPAC Name

1-[3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O4/c1-20-8-18-12-10(20)14(26)24(16(28)22(12)3)6-5-7-25-15(27)11-13(19-9-21(11)2)23(4)17(25)29/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPIKAFUZRKZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74857-22-0
Record name 1,1-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074857220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-(PROPANE-1,3-DIYL)BIS(3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3HN8U2ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisdionin C
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bisdionin C
Reactant of Route 3
Reactant of Route 3
Bisdionin C
Reactant of Route 4
Reactant of Route 4
Bisdionin C
Reactant of Route 5
Reactant of Route 5
Bisdionin C
Reactant of Route 6
Reactant of Route 6
Bisdionin C
Customer
Q & A

Q1: How does Bisdionin C interact with its target enzyme and what are the downstream effects of this interaction?

A1: Bisdionin C exhibits submicromolar inhibition of GH18 chitinases. [] Structural analysis reveals that Bisdionin C binds to the active site cleft of the enzyme, with its two aromatic rings forming interactions with two conserved tryptophan residues. [] Additionally, Bisdionin C establishes extensive hydrogen bonds with the catalytic machinery of the enzyme. [] This binding disrupts the enzyme's ability to break down chitin, a key component of fungal cell walls and some invertebrates' exoskeletons. Inhibiting chitinases in pathogenic organisms like fungi could potentially lead to their growth inhibition or death.

Q2: The research mentions that Bisdionin C shows selectivity for bacterial-type GH18 chitinases. What makes it a promising starting point for developing specific inhibitors, and are there any structural insights into this selectivity?

A2: Bisdionin C's binding mode, specifically its interactions with the conserved tryptophan residues and catalytic machinery within the active site cleft, suggests it could be a starting point for specific inhibitor development. [] While the provided research doesn't delve into the precise structural basis for its selectivity towards bacterial-type GH18 chitinases over plant-type ones, it implies that subtle differences in the active site architecture between these enzyme subtypes might be responsible. Further research exploring these structural differences and how Bisdionin C interacts with them is needed to confirm and understand the basis of this selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.